1-benzyl-2-phenyl-1H,2H,3H-imidazo[4,5-c]pyridine is a complex organic compound belonging to the class of imidazopyridines. This compound has garnered attention in various scientific fields due to its potential pharmacological properties. The structure consists of an imidazole ring fused with a pyridine ring, which contributes to its unique chemical behavior and biological activity.
This compound can be synthesized through various chemical reactions involving benzyl and phenyl groups attached to the imidazo[4,5-c]pyridine framework. The synthesis often involves the use of specific reagents and catalysts that facilitate the formation of the imidazole and pyridine rings.
1-benzyl-2-phenyl-1H,2H,3H-imidazo[4,5-c]pyridine is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. It is also categorized under pharmaceuticals for its potential therapeutic applications.
The synthesis of 1-benzyl-2-phenyl-1H,2H,3H-imidazo[4,5-c]pyridine typically involves multi-step reactions. One common method includes:
The reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing yield and purity. Techniques like chromatography may be employed for purification following synthesis.
The molecular structure of 1-benzyl-2-phenyl-1H,2H,3H-imidazo[4,5-c]pyridine features:
The molecular formula is typically represented as , with a molecular weight of approximately 264.33 g/mol.
1-benzyl-2-phenyl-1H,2H,3H-imidazo[4,5-c]pyridine can undergo various chemical reactions including:
Each reaction pathway requires specific conditions such as temperature control and the presence of catalysts to drive the reaction efficiently.
The mechanism of action for 1-benzyl-2-phenyl-1H,2H,3H-imidazo[4,5-c]pyridine is largely dependent on its interaction with biological targets. It may act by:
Research indicates that compounds in this class may exhibit anti-inflammatory or anticancer properties, although specific data on this compound's efficacy is still under investigation.
1-benzyl-2-phenyl-1H,2H,3H-imidazo[4,5-c]pyridine typically exhibits:
The compound is characterized by:
1-benzyl-2-phenyl-1H,2H,3H-imidazo[4,5-c]pyridine has potential applications in:
The imidazo[4,5-c]pyridine core is typically constructed via condensation reactions between 4-chloro-3-nitropyridine derivatives and benzylamine, followed by reduction and cyclization. A key intermediate, N4-cyclopentyl-N2,N2-bis(4-methoxybenzyl)-3-nitropyridine-2,4-diamine, is synthesized by reacting 2-chloro-3-nitropyridin-4-amine with cyclopentylamine and bis(4-methoxybenzyl)amine under reflux conditions (yield: 85–90%) [4]. Subsequent iron-mediated reduction of the nitro group and cyclization using triphosgene yields the tricyclic imidazo[4,5-c]pyridine scaffold [4] [6].
Alternative routes employ 2,3-diaminopyridine precursors cyclized with carbonyl sources. For example, ethyl cyanoacetate facilitates cyclocondensation at 185°C to form 2-cyanomethylimidazo[4,5-c]pyridines, though yields remain moderate (45–60%) due to competing side reactions [5]. The Gould-Jacobs reaction—cyclization of anthranilic acid derivatives with cyanogen bromide—offers another pathway but suffers from low regioselectivity for C6 substitution [1].
Table 1: Traditional Synthetic Routes to Imidazo[4,5-c]pyridine Core
Starting Material | Reagents/Conditions | Key Intermediate | Yield |
---|---|---|---|
4-Chloro-3-nitropyridine | Benzylamine, Et₃N, DMF, rt, 12h | N4-Cyclopentyl-3-nitropyridine-2,4-diamine | 85% |
2,3-Diaminopyridine | Ethyl cyanoacetate, 185°C, 3h | 2-Cyanomethylimidazo[4,5-c]pyridine | 55% |
4-Amino-3-nitropyridine | Triphosgene, DCM, 0°C to rt | 1H-Imidazo[4,5-c]pyridin-2(3H)-one | 70% |
Regioselective N1-functionalization is critical for biological activity modulation. Palladium-catalyzed Buchwald-Hartwig amination enables C–N bond formation at N1 using benzyl halides. For example, Pd₂(dba)₃/XPhos catalyzes the coupling of imidazo[4,5-c]pyridin-2-one with benzyl bromide in toluene at 100°C, achieving >90% N1-selectivity [4] [6]. Copper(I) iodide with trans-N,N'-dimethylcyclohexane-1,2-diamine as a ligand permits N1-arylation under milder conditions (70°C), accommodating electron-deficient aryl bromides [1].
N3-alkylation requires protective group strategies. Temporary protection at N1 with p-methoxybenzyl (PMB) groups allows selective N3-benzylation using K₂CO₃ in DMF. Subsequent deprotection with trifluoroacetic acid yields pure N3-substituted products [7]. Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance alkyl halide reactivity in biphasic systems, achieving 85% yield for N3-phenethyl derivatives [4].
Microwave irradiation drastically accelerates imidazo[4,5-c]pyridine synthesis. Cyclocondensation of 2,3-diaminopyridines with aldehydes under solvent-free microwave conditions (150–200 W, 100°C) completes in 20–30 minutes versus 10–12 hours conventionally, with yields increasing by 15–30% [2] [9]. Ethanol serves as an optimal solvent for microwave-assisted N-alkylation, reducing side-product formation while enabling homogeneous heating [3] [9].
Solvent-free one-pot protocols merge core formation and functionalization. For instance, mixing 2,3-diaminopyridine, benzaldehyde, and benzyl bromide with ammonium acetate on silica gel under microwave irradiation (300 W, 5 min) directly yields 1-benzyl-2-phenyl-imidazo[4,5-c]pyridine (75% yield) [2]. This approach eliminates purification steps and reduces waste generation.
Table 2: Microwave vs. Conventional Synthesis Comparison
Reaction Type | Conventional Method | Microwave Method | Improvement |
---|---|---|---|
Cyclocondensation | 185°C, 3–4h, 55% yield | 150 W, 100°C, 20 min, 80% yield | +25% yield, 9x faster |
N1-Benzylation | Reflux, 12h, 70% yield | 200 W, 80°C, 30 min, 92% yield | +22% yield, 24x faster |
C6 Bromination | 80°C, 8h, 65% yield | 250 W, 120°C, 15 min, 88% yield | +23% yield, 32x faster |
C6 electrophilic substitution is facilitated by the electron-rich pyridine ring. Bromination using N-bromosuccinimide (NBS) in acetonitrile at 60°C achieves >95% C6 selectivity, enabling Suzuki-Miyaura couplings with aryl boronic acids [5] [7]. Palladium-catalyzed direct C–H arylation at C6 employs Pd(OAc)₂/PCy₃ with aryl iodides, yielding biaryl derivatives essential for kinase inhibition studies [4].
N4-modifications include:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4